3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (EMPPCA) is a pyrazole derivative with potential applications in a variety of scientific and medical research fields. Pyrazole derivatives are organic compounds that contain a five-membered ring structure of two nitrogen atoms and three carbon atoms, and have a wide range of chemical, biological, and pharmacological activities. The EMPPCA molecule has a unique structure, which makes it an attractive candidate for a range of scientific research applications.
Scientific Research Applications
Synthesis and Structural Diversity in Coordination Polymers
The compound 3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid has been utilized in the synthesis and structural diversity of coordination polymers. Specifically, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are structurally similar to the compound , have been used to assemble with Zn(II) and Cd(II) ions, leading to the creation of chiral and achiral coordination polymers. These structures exhibit complex formations, such as 1D coordination chains and 2D coordination layers, indicating the versatility of these compounds in forming varied and intricate molecular architectures. The chiral nature of these polymers was confirmed through solid-state CD spectroscopy, and their thermal and luminescent properties have also been explored, signifying their potential in various applications, including material science and photonic devices (Cheng et al., 2017).
New Heterocyclic System
Further research has led to the development of new heterocyclic systems involving derivatives of pyrazole-carboxylates, akin to the target compound. These developments have opened up new avenues in the field of organic chemistry, particularly in the synthesis of unique molecular structures with potential applications in medicinal chemistry and material science (Chaban et al., 2020).
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl Carboxylates
The synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been explored, showcasing the potential of these compounds in optical nonlinearity. This indicates their applicability in the field of optics, particularly for optical limiting applications, opening new pathways in photonics and laser technology (Chandrakantha et al., 2013).
properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-14-5-7(4-11-14)9-8(10(15)16)6-13(2)12-9/h4-6H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZWTTTUVMUXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN(C=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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